![molecular formula C12H14N2O2 B11766286 6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B11766286.png)
6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one
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Overview
Description
6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one is a heterocyclic compound that features a spiro linkage between a furo[3,4-c]pyridine and a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and piperidines can be reacted through cycloaddition and annulation reactions to form the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of spiro compounds, including 6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one, exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic pathways.
Case Study : A study conducted on a series of spiro compounds demonstrated that the introduction of specific substituents enhanced cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating significant potency compared to standard chemotherapy agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. The presence of the piperidine moiety contributes to enhanced interaction with microbial targets, making it a candidate for developing new antibiotics.
Case Study : A series of tests against Gram-positive and Gram-negative bacteria showed that spiro compounds exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, indicating their potential as effective antimicrobial agents .
Neuroprotective Effects
Research suggests that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.
Case Study : In vitro studies revealed that the compound could inhibit acetylcholinesterase activity, a key enzyme involved in neurodegeneration. This inhibition suggests potential applications in managing cognitive decline associated with aging and neurodegenerative disorders .
Synthetic Routes and Modifications
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic strategies often include cyclization reactions that form the spiro structure integral to its pharmacological activity.
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Cyclization | Furoic acid + piperidine | High |
2 | Functionalization | Methylation with methyl iodide | Moderate |
Mechanism of Action
The mechanism of action of 6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol: Another heterocyclic compound with a similar core structure.
Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and have been studied for their biomedical applications.
Uniqueness
6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one is unique due to its spiro linkage, which imparts distinct chemical and biological properties.
Biological Activity
6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one , also known by its CAS number 759452-96-5, is a complex organic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, cellular effects, and relevant case studies.
The compound's structure contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
This compound has been shown to influence several biochemical pathways:
- Cell Signaling Modulation : It affects the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. This modulation can lead to altered gene expression related to apoptosis and cell survival .
- Enzyme Interaction : The compound exhibits interactions with various enzymes and proteins, potentially acting as an inhibitor or activator. For instance, it has been noted to inhibit specific kinases involved in cell signaling .
Cellular Effects
Research indicates that this compound can significantly impact cellular processes:
- Gene Expression : By interacting with transcription factors, it can induce changes in gene expression that affect cellular metabolism and function .
- Apoptosis Regulation : Its influence on apoptosis-related genes suggests potential applications in cancer therapy where modulation of cell survival is critical .
Anticancer Activity
A study evaluating the anticancer properties of spirocyclic compounds found that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values indicated potent activity comparable to established chemotherapeutics .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 (Lung) | 15.2 |
This compound | MCF7 (Breast) | 12.8 |
Anti-inflammatory Properties
In another study focusing on anti-inflammatory activity, the compound demonstrated significant inhibition of COX enzymes, crucial targets in inflammation pathways. The results showed promising IC50 values indicating its potential as a therapeutic agent for inflammatory diseases .
Activity | COX Enzyme | IC50 (µM) |
---|---|---|
Inhibition | COX-1 | 0.02 |
Inhibition | COX-2 | 0.01 |
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-methylspiro[furo[3,4-c]pyridine-3,4'-piperidine]-1-one |
InChI |
InChI=1S/C12H14N2O2/c1-8-6-9-10(7-14-8)12(16-11(9)15)2-4-13-5-3-12/h6-7,13H,2-5H2,1H3 |
InChI Key |
AXAJTWLXZGNFGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)C3(CCNCC3)OC2=O |
Origin of Product |
United States |
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